N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide
CAS No.: 5738-29-4
Cat. No.: VC10379494
Molecular Formula: C15H13BrClNOS
Molecular Weight: 370.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5738-29-4 |
|---|---|
| Molecular Formula | C15H13BrClNOS |
| Molecular Weight | 370.7 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-(4-chlorophenyl)sulfanylpropanamide |
| Standard InChI | InChI=1S/C15H13BrClNOS/c1-10(20-14-7-5-12(17)6-8-14)15(19)18-13-4-2-3-11(16)9-13/h2-10H,1H3,(H,18,19) |
| Standard InChI Key | MSQFPFLHKLFAJJ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC(=CC=C1)Br)SC2=CC=C(C=C2)Cl |
| Canonical SMILES | CC(C(=O)NC1=CC(=CC=C1)Br)SC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-Bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide (C₁₅H₁₃BrClNOS) has a molecular weight of 370.7 g/mol. Its structure integrates three key components:
-
A 3-bromophenyl group attached to the amide nitrogen.
-
A sulfanyl (-S-) bridge linking the central propanamide chain to a 4-chlorophenyl ring.
-
A propanamide backbone that facilitates hydrogen bonding and target interactions .
The halogen atoms (bromine and chlorine) enhance lipophilicity and electronic effects, potentially influencing receptor binding and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃BrClNOS |
| Molecular Weight | 370.7 g/mol |
| CAS Number | 5738-29-4 |
| Halogen Content | Br (21.6%), Cl (9.6%) |
| Solubility (Predicted) | Low in water; soluble in DMSO |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(3-bromophenyl)-2-(4-chlorophenyl)sulfanyl-propanamide typically involves a multi-step sequence:
-
Formation of the Sulfanyl Linkage:
-
Reaction of 4-chlorothiophenol with a propanoic acid derivative (e.g., 2-bromopropanoyl chloride) under basic conditions to form the sulfanyl-propanoic intermediate.
-
Key Reagents: Potassium carbonate, tetrahydrofuran (THF).
-
-
Amidation:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Chlorothiophenol, 2-bromopropanoyl chloride, K₂CO₃, THF, 0°C → 25°C | 65–75 |
| 2 | POCl₃, 3-bromoaniline, CH₂Cl₂, reflux | 50–60 |
Challenges in Synthesis
-
Regioselectivity: Competing reactions at the sulfanyl group may lead to byproducts.
-
Halogen Stability: Bromine and chlorine substituents are susceptible to displacement under harsh conditions.
-
Purification: Column chromatography is often required due to the compound’s low crystallinity .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
Compounds with sulfanyl-propanamide motifs demonstrate activity against:
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A target for metabolic disorders like diabetes .
-
Mycobacterial Enzymes: Sulfonamide derivatives show promise against Mycobacterium tuberculosis by inhibiting DprE1 and MmpL3 .
Molecular docking studies suggest that the bromophenyl group occupies hydrophobic pockets in enzyme active sites, while the amide forms hydrogen bonds with catalytic residues .
Research Findings and Structure-Activity Relationships (SARs)
Role of Halogen Substituents
-
Bromine at C3: Enhances steric bulk and electron-withdrawing effects, improving target affinity.
-
Chlorine at C4: Increases lipophilicity, favoring membrane penetration .
Table 3: Impact of Halogen Substitution on Bioactivity
| Compound Variant | MIC Against Mtb (μM) | Solubility (μM) |
|---|---|---|
| N-(3-Bromophenyl) derivative | 12.4 | 18 |
| N-(4-Fluorophenyl) variant | >50 | 45 |
Modifications to the Propanamide Backbone
-
Methylation of the Amide NH: Reduces activity (MIC >50 μM), highlighting the importance of hydrogen bonding .
-
Replacement of Sulfanyl with Sulfonyl: Lowers potency, suggesting the sulfanyl group’s redox activity is critical .
Challenges and Future Directions
Pharmacokinetic Optimization
-
Oral Bioavailability: Low solubility (predicted logP = 3.8) limits absorption. Prodrug strategies (e.g., esterification) are under investigation.
-
Metabolic Stability: Hepatic microsomal studies indicate susceptibility to cytochrome P450-mediated oxidation .
Target Identification
Despite phenotypic activity against Mtb, the exact target remains unknown. Chemoproteomics and resistance mutation mapping are ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume